molecular formula C16H28NNaO5 B12772351 Sodium N-lauroylaspartate CAS No. 41489-18-3

Sodium N-lauroylaspartate

Cat. No.: B12772351
CAS No.: 41489-18-3
M. Wt: 337.39 g/mol
InChI Key: IEXXLSKKBWIDAC-ZOWNYOTGSA-M
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Description

Sodium N-lauroylaspartate is a surfactant derived from aspartic acid and lauric acid. It is known for its mildness and biodegradability, making it a popular choice in personal care products such as shampoos, body washes, and facial cleansers. The compound is valued for its ability to create a rich, stable foam and its compatibility with various skin types.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium N-lauroylaspartate is synthesized through the acylation of aspartic acid with lauric acid, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Acylation: Aspartic acid reacts with lauric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form N-lauroylaspartic acid.

    Neutralization: The N-lauroylaspartic acid is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the acylation and neutralization steps are carefully controlled to ensure high yield and purity. The process may include additional purification steps such as crystallization or filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium N-lauroylaspartate primarily undergoes hydrolysis and saponification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

    Hydrolysis: In acidic or basic conditions, this compound can be hydrolyzed to lauric acid and aspartic acid.

    Saponification: In the presence of a strong base like sodium hydroxide, it can undergo saponification to yield sodium laurate and aspartic acid.

Major Products:

    Hydrolysis Products: Lauric acid and aspartic acid.

    Saponification Products: Sodium laurate and aspartic acid.

Scientific Research Applications

Sodium N-lauroylaspartate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

    Biology: Employed in cell culture media and other biological assays due to its mildness and low toxicity.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for its ability to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Widely used in personal care products, detergents, and cleaning agents due to its excellent foaming properties and biodegradability.

Mechanism of Action

The primary mechanism by which sodium N-lauroylaspartate exerts its effects is through its surfactant properties. It reduces the surface tension of water, allowing for better interaction between water and oils or dirt. This makes it effective in cleaning and emulsifying applications. At the molecular level, it interacts with lipid membranes, enhancing the solubility of hydrophobic compounds and facilitating their removal or delivery.

Comparison with Similar Compounds

Sodium N-lauroylaspartate can be compared with other surfactants such as sodium lauryl sulfate, sodium cocoyl isethionate, and sodium lauroyl sarcosinate.

    Sodium Lauryl Sulfate: Known for its strong cleaning power but can be irritating to the skin. This compound is milder and less likely to cause irritation.

    Sodium Cocoyl Isethionate: Another mild surfactant, often used in similar applications. This compound has comparable mildness but may offer better biodegradability.

    Sodium Lauroyl Sarcosinate: Similar in mildness and biodegradability, but this compound may provide better foaming properties.

Each of these compounds has unique properties that make them suitable for different applications, but this compound stands out for its combination of mildness, biodegradability, and effective foaming.

Properties

CAS No.

41489-18-3

Molecular Formula

C16H28NNaO5

Molecular Weight

337.39 g/mol

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)butanedioate;hydron

InChI

InChI=1S/C16H29NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-13(16(21)22)12-15(19)20;/h13H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1/t13-;/m0./s1

InChI Key

IEXXLSKKBWIDAC-ZOWNYOTGSA-M

Isomeric SMILES

[H+].CCCCCCCCCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+]

Canonical SMILES

[H+].CCCCCCCCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-].[Na+]

Origin of Product

United States

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